2-Heptene, 6-iodo-2-methyl-
Description
Contextual Significance in Halogenated Alkene Chemistry
Halogenated alkenes, particularly iodoalkenes, are of significant interest to organic chemists due to the reactivity of the carbon-iodine bond. nih.gov The iodine atom is an excellent leaving group, making iodoalkenes susceptible to a variety of nucleophilic substitution and cross-coupling reactions. benthamdirect.com This reactivity allows for the facile introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.
Specifically, iodoalkenes are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. benthamdirect.com These reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. The presence of the double bond in iodoalkenes also allows for further functionalization through addition reactions.
Overview of Structural Features and Nomenclature
The chemical structure of 2-Heptene, 6-iodo-2-methyl- consists of a seven-carbon chain (heptane backbone). A double bond is located between the second and third carbon atoms, making it an alkene. A methyl group is attached to the second carbon, and an iodine atom is bonded to the sixth carbon.
The standard IUPAC nomenclature for this compound is 6-iodo-2-methylhept-2-ene . nih.govnih.gov The numbering of the carbon chain starts from the end that gives the double bond the lowest possible number. The positions of the methyl group and the iodine atom are then indicated by the corresponding locants.
Interactive Data Table of Compound Properties:
Scope and Research Objectives for 2-Heptene, 6-iodo-2-methyl- Studies
Research involving 2-Heptene, 6-iodo-2-methyl- has been primarily focused on its application as a key intermediate in the total synthesis of natural products. A notable example is its use in the synthesis of aromatic bisabolene (B7822174) natural products. The primary research objective in this context is to utilize the unique reactivity of this iodoalkene to construct the carbon skeleton of the target molecules efficiently and stereoselectively.
A significant study in this area was conducted by Vyvyan, Loitz, Looper, Mattingly, Peterson, and Staben, who detailed the synthesis of several aromatic bisabolenes. Their work highlights the strategic importance of 2-Heptene, 6-iodo-2-methyl- in a palladium-catalyzed cross-coupling reaction with an organozinc reagent to form a crucial carbon-carbon bond, ultimately leading to the desired natural products.
The synthesis of 2-Heptene, 6-iodo-2-methyl- itself is an important aspect of these research endeavors. A reported synthetic route starts from sulcatol (6-methyl-5-hepten-2-ol). researchgate.netcdnsciencepub.comresearchgate.net This multi-step conversion underscores the efforts required to prepare this specialized reagent for its intended synthetic applications.
Interactive Data Table of Related Compounds:
Structure
2D Structure
3D Structure
Properties
CAS No. |
111831-49-3 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
6-iodo-2-methylhept-2-ene |
InChI |
InChI=1S/C8H15I/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3 |
InChI Key |
DPSXUHNVPLHRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Heptene, 6 Iodo 2 Methyl and Its Analogs
Regioselective and Stereoselective Synthesis Approaches
Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of 2-Heptene, 6-iodo-2-methyl- to ensure the desired isomer is obtained. This requires careful consideration of precursor functionalization and the application of directed halogenation techniques.
Strategies for Alkene and Alkyl Halide Precursor Functionalization
The synthesis of iodoalkenes often begins with the functionalization of alkene or alkyl halide precursors. A common approach involves the hydroiodination of alkynes. wikipedia.org While the direct addition of hydrogen iodide (HI) to an alkyne can yield vinyl iodides, this method can suffer from poor regioselectivity and stereoselectivity. wikipedia.org To address this, methods involving a hydrometalation step prior to the introduction of an iodine source are frequently employed. wikipedia.org
Another strategy is the difunctionalization of alkenes. For instance, a metal-free, one-pot method for the direct vicinal difunctionalization of alkenes using iodine and tert-butyl hydroperoxide (TBHP) has been developed to produce 1-(tert-butylperoxy)-2-iodoethanes. beilstein-journals.org This iodination-peroxidation reaction exhibits excellent regioselectivity and proceeds under mild conditions. beilstein-journals.org Similarly, a co-iodination method for alkenes using (diacetoxyiodo)benzene (B116549) (DAIB) and I2 in the presence of various nucleophiles can yield 1,2-iodo-cofunctionalized derivatives. acs.orgmdpi.com
The choice of precursor is critical. For instance, the hydroiodination of terminal alkynes using an I2/hydrophosphine binary system proceeds via a Markovnikov-type addition, offering a mild route to α-vinyl iodides that tolerates a wide range of functional groups. wikipedia.org The use of specific reagents can also influence the stereochemical outcome. For example, hydroindation with HInCl has been shown to favor the Z-geometry through a radical addition mechanism. wikipedia.org
Directed Halogenation Techniques
Directed halogenation techniques offer a powerful means to control the regioselectivity of C-H functionalization. In a notable example, a palladium-catalyzed C-H iodination of unactivated alkenes has been reported. nih.govethz.ch This method utilizes a picolinamide (B142947) directing group to achieve regioselective functionalization, yielding iodination products as single stereoisomers. nih.govethz.ch Mechanistic studies suggest the reaction proceeds through the reversible formation of a six-membered alkenyl palladacycle intermediate via a turnover-limiting C-H activation. nih.gov
Chelation-assisted strategies are also prominent. For instance, a catalytic system comprising bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) has been developed for the regioselective synthesis of medium-sized bromo/iodo lactones from unactivated alkenes. rsc.org This reaction is believed to proceed through a quaternary selenium intermediate. rsc.org Such directed approaches are crucial for installing the iodine atom at a specific position, such as the C6 position in 2-Heptene, 6-iodo-2-methyl-.
Organometallic Reagent Mediated Syntheses
Organometallic reagents play a central role in modern organic synthesis, and their application in the preparation of 2-Heptene, 6-iodo-2-methyl- and its analogs is extensive. Palladium, lithium, and gold-based catalytic systems offer unique advantages in terms of efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for creating substituted alkenes. organic-chemistry.orgwikipedia.orgbyjus.com The reaction is known for its high trans selectivity. organic-chemistry.orgbyjus.com The reductive Heck reaction, while less studied, allows for the formation of an C(sp²)–C(sp³) bond between aromatic halides and terminal alkenes. nih.gov
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize conjugated systems of alkenes and can be performed with a variety of organoboron reagents and halides or triflates. wikipedia.orglibretexts.orgnobelprize.org The stereochemical outcome of Suzuki-Miyaura couplings can be influenced by the choice of ligand on the palladium catalyst. organic-chemistry.org For instance, using Pd(P(o-Tol)3)2 as the catalyst can lead to the retention of Z-olefin geometry. organic-chemistry.org
The Stille reaction provides another avenue for C-C bond formation by coupling an organotin compound with an organohalide. wikipedia.orgresearchgate.netlibretexts.orguwindsor.ca Vinyl halides, particularly iodides and bromides, are common coupling partners, and the stereochemistry of the alkene is generally retained. wikipedia.org A C−S-selective Stille cross-coupling has been developed, providing access to stereodefined tri- and tetrasubstituted alkenes in a stereoretentive manner. researchgate.net
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Key Features |
|---|---|---|
| Heck Reaction | Unsaturated halide + Alkene | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orgbyjus.com |
| Suzuki-Miyaura Coupling | Organoboron species + Organohalide | Wide substrate scope, tolerant of many functional groups. wikipedia.orglibretexts.orgnobelprize.org |
| Stille Reaction | Organotin compound + Organohalide | Stereochemistry of the alkene is typically retained. wikipedia.org |
Lithium-Iodine Exchange and Related Transformations
Lithium-halogen exchange is a fundamental reaction in organic synthesis that allows for the conversion of organohalides into highly reactive organolithium compounds. numberanalytics.comwikipedia.org This reaction is particularly useful for preparing vinyl-, aryl-, and primary alkyllithium reagents. wikipedia.org The exchange is typically very fast, with the rate following the trend I > Br > Cl. wikipedia.org
The formation of organolithium reagents can be achieved by treating an alkyl halide with lithium metal. masterorganicchemistry.com These reagents are strong bases and good nucleophiles due to the highly polar nature of the C-Li bond. wikipedia.org The lithium-halogen exchange is often used to generate new organolithium species, with n-butyllithium and tert-butyllithium (B1211817) being common reagents for this purpose. wikipedia.org The resulting organolithium compounds can then be used in a variety of subsequent reactions to form new carbon-carbon bonds or introduce other functional groups. numberanalytics.com For the synthesis of 2-Heptene, 6-iodo-2-methyl-, a lithium-iodine exchange could be envisioned on a suitable diiodo precursor to generate a specific organolithium intermediate, which could then be quenched with an electrophile.
Gold-Catalyzed Reactions for Alkenes and Alkynes as Precursors
Homogeneous gold catalysis has emerged as a powerful tool for activating C-C multiple bonds. beilstein-journals.org Gold catalysts can facilitate the nucleophilic addition to alkenes, which typically proceeds through the activation of the C=C double bond by gold coordination, followed by a nucleophilic attack. beilstein-journals.org
Gold(I) catalysts are particularly effective in activating alkynes. nih.gov This activation can be exploited in tandem reactions, such as cycloisomerization followed by iodination. researchgate.net For example, gold(I)-catalyzed cycloisomerization of 1,3-enyne esters with N-iodosuccinimide (NIS) provides an efficient route to 5-iodo-cyclopentenones. researchgate.net Gold-catalyzed reactions can also be coupled with other transformations, such as a 1,6-cyclization/decarboxylation cascade. beilstein-journals.org The development of gold redox catalysis, which can be initiated by bases or photo-activation, has further expanded the scope of these reactions, allowing for the dual functionalization of alkenes and alkynes. nih.gov
Free Radical Mediated Synthesis Pathways
Free radical reactions offer a distinct set of strategies for carbon-carbon bond formation and functionalization, often under mild conditions. These methods are particularly effective for the synthesis of complex cyclic and acyclic systems.
Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic molecules by forming a carbon-carbon bond and a carbon-halogen bond in a single step. mdpi.com This process typically involves a transition metal catalyst that reversibly abstracts a halogen atom from an acyclic precursor, generating a radical intermediate which then undergoes cyclization. mdpi.comnih.gov The resulting cyclic radical is subsequently trapped by a halogen atom from the catalyst, regenerating the active catalyst and yielding the halogenated cyclic product. mdpi.compreprints.org
The ATRC of N-allyl-haloacetamides and related substrates has been extensively studied for the synthesis of nitrogen-containing heterocycles, such as γ-lactams. mdpi.com For instance, the cyclization of N-allyl-2,2-dichloroamides can be catalyzed by copper complexes to produce functionalized γ-lactams. mdpi.com A similar strategy can be envisioned for the synthesis of carbocyclic analogs of 2-Heptene, 6-iodo-2-methyl-. An appropriately substituted iodoalkene could undergo an intramolecular cyclization to form a cyclopentane (B165970) or cyclohexane (B81311) ring, incorporating the iodo-methyl group.
Recent advancements have focused on developing more sustainable and efficient ATRC protocols. Palladium-catalyzed ATRC of unactivated alkyl iodides has been developed, proceeding via a proposed radical chain mechanism. rsc.org Furthermore, visible-light-induced ATRC reactions using manganese or iridium photocatalysts provide a milder alternative to traditional thermal methods for generating radicals from alkyl iodides, leading to the synthesis of cyclic alkenyl iodides. mdpi.compreprints.org
| Catalytic System | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| CuCl/PMDETA | N-allyl-trichloroacetamides | trans-(NH)-pyrrolidines | High yield for 5-exo cyclization. mdpi.com |
| BEt₃/Air | N-(but-3-en-1-yl)-2-iodoalkanamides | Iodine-substituted δ-lactams | Rapid reaction (1h) via 6-exo cyclization. mdpi.compreprints.org |
| [Ir(ppy)₂(dtbbpy)]PF₆ / Blue LED | Alkyl iodides with alkene moiety | (Iodomethylene)cyclopentanes | Visible-light induced, proceeds via SET process. mdpi.com |
| Mn₂(CO)₁₀ / Blue LED | Alkyl iodides with alkene moiety | Cyclic alkenyl iodides | Photo-induced Mn-Mn bond homolysis initiates the radical chain. mdpi.compreprints.org |
| Engineered Cytochromes P450 | Bromo-propanamides | γ-Lactams | Biocatalytic approach with high stereocontrol. nih.govnih.gov |
Molecular iodine can act as a catalyst or initiator in various radical reactions, providing a metal-free alternative for alkene functionalization. acs.orgnih.gov In these processes, iodine can be homolytically cleaved by heat or light, or it can react with an initiator to generate iodine radicals or other reactive species that trigger a radical chain reaction.
For example, iodine, in catalytic amounts, can initiate the decomposition of peroxides like tert-butylhydroperoxide (TBHP) to generate alkoxy and peroxy radicals. acs.org These radicals can then add to alkenes, initiating a cascade that can lead to various functionalized products. While often used for oxygenation reactions, the underlying principle of radical generation and addition to double bonds is applicable to the synthesis of iodo-compounds.
Another approach involves the direct photochemical activation of iodo-reagents. The use of inexpensive and safe initiators like sodium ascorbate (B8700270) under photochemical conditions can enable the homolytic scission of the carbon-iodine bond. researchgate.net The resulting carbon-centered radical can add to double bonds in an intermolecular or intramolecular fashion, leading to the formation of new C-C bonds and functionalized products such as γ-lactones or cyclopropanes. researchgate.net This methodology, known as iodine-atom transfer radical addition (ATRA), can be applied to synthesize complex structures from simple alkenes and iodo-reagents. researchgate.net
| Initiation System | Reactants | Reaction Type | Key Findings |
|---|---|---|---|
| Catalytic I₂ / TBHP | Aryl Alkenes | Dioxygenation | Iodine acts as an initiator to decompose TBHP into radicals. acs.org |
| I₂ / Diazo Compounds (Photo or Thermal) | Alkenes, Diazo compounds | Cyclopropanation | Iodine catalyzes diazo activation to form an iodo-substituted alkyl radical intermediate. nih.gov |
| Iodo-reagents / Sodium Ascorbate (Photochemical) | Alkenes, Iodoacetates | Formal [3+2] Cycloaddition | Leads to the synthesis of γ-lactones in good to high yields. researchgate.net |
| Iodo-reagents / DTBHN (Thermal) | Alkenes, Iodo-reagents | Atom Transfer Radical Addition (ATRA) | DTBHN provides a safer alternative initiator for the chain process. researchgate.net |
Atom Transfer Radical Cyclization and Related Processes
Enantioselective Synthesis of Chiral 2-Heptene, 6-iodo-2-methyl- Analogs
The creation of specific stereoisomers is crucial in many areas of chemistry. For a molecule like 2-Heptene, 6-iodo-2-methyl-, the carbon atom attached to the iodine is a stereocenter. Enantioselective synthesis aims to produce a single enantiomer of such a chiral compound.
The enantioselective synthesis of chiral molecules, including halogenated compounds, can be achieved through the use of either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst. nih.govacs.org
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sioc-journal.cn After the desired stereocenter has been created, the auxiliary is removed. The Evans oxazolidinone auxiliaries, for example, are widely used to control the stereoselectivity of reactions such as Michael additions. sioc-journal.cn In the context of synthesizing analogs of 2-Heptene, 6-iodo-2-methyl-, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the iodo-methyl group.
Catalyst-Based Approaches: Asymmetric catalysis is often a more efficient approach, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. acs.orgjku.at These catalysts can be broadly categorized:
Organocatalysts: These are metal-free, small organic molecules that can promote enantioselective transformations. nih.govacs.org For instance, C2-symmetric BisAmidine (BAM) catalysts have been successfully used in the enantioselective iodoamination of allylic amines to produce chiral cyclic ureas with high enantiomeric excess. nih.govacs.org Chiral iodoaniline-lactate based catalysts have also been developed for the α-functionalization of ketones. acs.org
Transition-Metal Catalysts: Chiral complexes of transition metals are highly effective in a wide range of asymmetric reactions. The combination of a metal (e.g., copper, palladium, nickel) with a chiral ligand can create a chiral environment that forces a reaction to proceed with high enantioselectivity. nih.govrsc.org For example, the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, followed by iodinolysis and lipase-catalyzed acetylation, can produce chiral 3-iodo-2-alkyl-1-alkanols with enantiomeric purities of ≥99% ee. nih.gov Similarly, chiral iodine(III) catalysts, generated in situ, have been employed for the enantioselective vicinal diacetoxylation of alkenes. thieme.de
| Approach | Catalyst/Auxiliary | Substrate Type | Product | Enantioselectivity (ee) |
|---|---|---|---|---|
| Organocatalysis | C₂-Symmetric BisAmidine (BAM) | Allylic Amines | Chiral Cyclic Ureas | High ee. nih.govacs.org |
| Organocatalysis | Chiral Iodoaniline-Lactate | Ketones | α-Oxysulfonylated Ketones | Up to 83% ee. acs.org |
| Transition Metal Catalysis | (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-ZrCp₂Cl₂ | Allyl Alcohol | (S)-3-Iodo-2-methyl-1-propanol | ≥99% ee (after lipase (B570770) resolution). nih.gov |
| Transition Metal Catalysis | Chiral Sulfoxide Phosphine (B1218219) (SOP)/Cu | 1,3-Enynes | Chiral Allenylstannes | Satisfactory yields and ee. rsc.org |
| Hypervalent Iodine Catalysis | Chiral Iodine(III) species | Styrene derivatives | Vicinal diacetoxy derivatives | Up to 96% ee. thieme.de |
| Phase-Transfer Catalysis | Chiral Spirocyclic Ammonium Salts | Isoxazolidin-5-ones | α-Halogenated α-aryl-β²,²-amino acids | High levels of ee. acs.orgjku.at |
Controlling the absolute stereochemistry in a predictable manner is a significant challenge in asymmetric synthesis. For radical reactions, which involve highly reactive and transient intermediates, achieving stereocontrol is particularly difficult. nih.gov However, innovative strategies have been developed to address this.
One powerful strategy is stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common starting material, simply by changing the catalyst or reaction conditions. A landmark development in this area is the use of engineered enzymes. Cytochromes P450, for example, have been repurposed through directed evolution to catalyze stereoselective atom-transfer radical cyclizations. nih.gov By creating a set of enzyme variants, it is possible to impose substantial stereocontrol over both the radical addition and the halogen rebound steps, enabling enantio- and diastereodivergent synthesis of halogenated heterocycles. nih.gov This biocatalytic platform offers a promising route to tame fleeting radical intermediates and achieve high levels of absolute stereocontrol.
In non-enzymatic systems, the choice of chiral ligand and metal catalyst is paramount. The geometry of the catalyst's chiral pocket dictates the facial selectivity of the substrate's approach, thereby controlling the absolute configuration of the newly formed stereocenter. For substrates with existing stereocenters, the development of catalyst-controlled diastereoselective reactions is essential to overcome the directing influence of the substrate and produce any desired diastereomer. Strategies for creating distant stereocenters in acyclic molecules often rely on a sequence of catalytic steps that build up the molecule while controlling the stereochemistry at each stage. acs.org
Mechanistic Insights into Reactions Involving 2 Heptene, 6 Iodo 2 Methyl
Elucidation of Reaction Pathways and Transition States
Understanding the specific pathways and the energetic profiles of the transition states is crucial for predicting reaction outcomes. uomustansiriyah.edu.iq For a molecule like 2-Heptene, 6-iodo-2-methyl-, this involves considering intramolecular interactions and the stability of potential intermediates.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This characteristic facilitates both nucleophilic substitution (S(_N)) and elimination (E) reactions.
Substitution (S(_N)1 and S(_N)2): In S(_N)2 reactions, a nucleophile attacks the carbon atom bearing the iodine, leading to an inversion of stereochemistry. This pathway is bimolecular and sensitive to steric hindrance. uomustansiriyah.edu.iq For a secondary iodide like 2-Heptene, 6-iodo-2-methyl-, the S(_N)1 pathway is also plausible, especially with weak nucleophiles in polar protic solvents. libretexts.org This mechanism proceeds through a secondary carbocation intermediate, which could potentially rearrange. However, the formation of a carbocation at the C-6 position is generally less favorable than tertiary or resonance-stabilized carbocations. pdx.edu
Elimination (E2 and E1): Elimination reactions compete with substitution. The E2 mechanism is a concerted process requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group (iodide). libretexts.org In 2-Heptene, 6-iodo-2-methyl-, this would lead to the formation of dienes. The regioselectivity of E2 reactions is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and substrate. libretexts.org The E1 mechanism, proceeding through the same carbocation intermediate as S(_N)1, would also lead to elimination products.
Single-Electron Transfer (SET): Research on similar secondary and tertiary alkyl iodides reacting with reducing agents like lithium aluminum deuteride (B1239839) has provided strong evidence for single-electron transfer (SET) pathways. researchgate.net For instance, the reaction of 2-iodo-2-methylheptane (B15418075) with LAD resulted in a product with very low deuterium (B1214612) incorporation, suggesting the formation of a radical intermediate. researchgate.net A similar SET process is highly probable for 2-Heptene, 6-iodo-2-methyl-, where the reaction would proceed via a radical intermediate rather than a direct S(_N)2 or carbocationic pathway. researchgate.net
The trisubstituted double bond in 2-Heptene, 6-iodo-2-methyl- is electron-rich and readily undergoes addition reactions.
Electrophilic Addition: The addition of electrophiles (like HBr or Br(_2)) proceeds via a carbocation intermediate. According to Markovnikov's rule, the electrophile adds to the less substituted carbon of the double bond (C-3), leading to the formation of a more stable tertiary carbocation at C-2. pdx.edu The subsequent attack by a nucleophile at C-2 completes the addition. The presence of the iodo-substituent on the same molecule could lead to intramolecular reactions if the chain is flexible enough to allow the iodine to act as a nucleophile, potentially forming cyclic products, though this is less common without a catalyst.
Radical Addition: In the presence of radical initiators (like peroxides), the anti-Markovnikov addition of reagents like HBr can occur. This mechanism involves the initial addition of a bromine radical to the double bond to form the most stable carbon radical. For 2-Heptene, 6-iodo-2-methyl-, the bromine radical would add to C-2, generating a more stable tertiary radical at C-3. The reaction then propagates. bbhegdecollege.com Radical cyclization is also a significant pathway for unsaturated alkyl iodides. For example, the irradiation of unsaturated α-iodo esters can lead to the formation of five- or six-membered rings through an atom transfer radical cyclization. researchgate.net
Investigating C-I Bond Reactivity in Elimination and Substitution
Role of Catalysis in Directing Selectivity and Efficiency
Catalysts play a pivotal role in controlling the reaction pathways of complex molecules like 2-Heptene, 6-iodo-2-methyl-, often enabling reactions that are otherwise inefficient or unselective.
Palladium Catalysis: Palladium catalysts are exceptionally versatile for cross-coupling and cyclization reactions involving alkyl and vinyl iodides. nih.gov A common mechanistic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex to form a Pd(II)-alkyl intermediate. beilstein-journals.orgthermofisher.com For 2-Heptene, 6-iodo-2-methyl-, this intermediate could then undergo several transformations. One possibility is an intramolecular carbopalladation, where the organopalladium moiety adds across the alkene double bond (a Heck-type reaction), leading to the formation of a cyclic compound. chemrxiv.org Studies on similar iodoalkenes show that such cyclizations can produce five- or six-membered rings. rsc.org The reaction of iodoalkenes with carbon monoxide and organoboranes, catalyzed by palladium, can produce ketones via a sequence involving radical cyclization. rsc.org
Gold Catalysis: Gold catalysts, typically Au(I) or Au(III) complexes, are known for their ability to activate π-systems like alkenes and alkynes. mdpi.combeilstein-journals.org Gold(I) can activate the alkene in 2-Heptene, 6-iodo-2-methyl-, making it more susceptible to nucleophilic attack. beilstein-journals.org While gold-catalyzed cross-coupling of organoiodides is also possible, it often proceeds through a Au(I)/Au(III) redox cycle. acs.orgawuahlab.com For example, gold-catalyzed C-S bond formation has been demonstrated between vinyl iodides and disulfides. acs.org A similar transformation could potentially be applied to 2-Heptene, 6-iodo-2-methyl-.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. princeton.edu
Enamine and Iminium Catalysis: These modes of activation are particularly relevant for reactions involving carbonyl compounds, but principles can be extended. For example, chiral amines can catalyze the functionalization of aldehydes and ketones by forming reactive enamine or iminium ion intermediates. princeton.edu While not directly applicable to the halogenation of 2-Heptene, 6-iodo-2-methyl- itself, if the compound were modified to include a carbonyl group, these catalysts could direct stereoselective transformations.
Thiourea and Hypervalent Iodine Catalysis: Thiourea-based catalysts operate through hydrogen bonding to activate substrates. princeton.edu Hypervalent iodine compounds can act as catalysts or reagents in a variety of transformations, sometimes mimicking the reactivity of transition metals. csic.es For instance, they can facilitate halogenation reactions or oxidative cyclizations. An iodine-based catalyst could potentially interact with the alkene moiety of 2-Heptene, 6-iodo-2-methyl-, possibly leading to Prins-type cyclizations if an aldehyde is present. mdpi.com
Metal-Catalyzed Reaction Mechanisms (e.g., Palladium, Gold)
Solvent Effects and Reaction Environment Influences on Mechanism
The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a reaction. numberanalytics.comweebly.comnih.gov
Polar Protic vs. Polar Aprotic Solvents: For reactions involving the C-I bond, solvent polarity is critical. Polar protic solvents (e.g., water, ethanol) are excellent at solvating ions and stabilizing charged intermediates and transition states. They would therefore favor S(_N)1 and E1 mechanisms by stabilizing the intermediate carbocation. libretexts.org In contrast, polar aprotic solvents (e.g., acetone, DMF) are less effective at solvating anions, which can enhance the nucleophilicity of anionic nucleophiles, thereby favoring the S(_N)2 mechanism. libretexts.org
Non-Polar Solvents: Reactions in non-polar solvents (e.g., benzene, hexane) often favor radical mechanisms. For instance, radical cyclizations are frequently carried out in non-polar solvents to minimize competing ionic pathways. researchgate.net
Water as a Solvent: Water is a unique polar protic solvent that can have profound effects on reaction rates. For some radical reactions, water has been shown to have a powerful promoting effect. For example, triethylborane-induced atom-transfer radical cyclizations can be significantly accelerated in water compared to organic solvents like benzene. researchgate.net This effect is attributed to factors like the hydrophobic effect and water's ability to stabilize transition states through hydrogen bonding.
Interactive Data Table: Solvent Effects on Substitution/Elimination Mechanisms
Please select a reaction mechanism to see the favored solvent type.
S(_N)1 / E1
Favored by Polar Protic solvents which stabilize the carbocation intermediate.
S(_N)2
Favored by Polar Aprotic solvents which enhance nucleophilicity.
E2
Rate is influenced by the strength of the base, which can be modulated by the solvent. Often performed in alcoholic solvents.
Radical Reactions
Often favored in Non-Polar solvents, although some radical reactions are accelerated in Water .
Interactive Data Table: Catalysis and Expected Products
Please select a catalyst type to see its likely mechanistic role and potential products with 2-Heptene, 6-iodo-2-methyl-.
Palladium(0)
Mechanistic Role: Oxidative addition to the C-I bond, followed by intramolecular carbopalladation (Heck reaction) or cross-coupling. beilstein-journals.orgrsc.orgPotential Products: Cyclic hydrocarbons (e.g., methyl-substituted vinylcyclopentane), cross-coupled products.
Gold(I)/(III)
Mechanistic Role: π-activation of the alkene for nucleophilic attack or Au(I)/Au(III) redox cycle for cross-coupling. beilstein-journals.orgacs.orgPotential Products: Functionalized heptanes (from addition to the alkene), cross-coupled products (e.g., vinyl sulfides). acs.org
Organocatalyst (e.g., Thiourea)
Mechanistic Role: Activation of reaction partners through hydrogen bonding. princeton.eduPotential Products: Dependent on other reactants; could influence stereoselectivity in additions or substitutions.
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Heptene, 6 Iodo 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 2-Heptene, 6-iodo-2-methyl- can be established.
One-Dimensional (¹H, ¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms, respectively. The predicted chemical shifts (δ) in parts per million (ppm) for 2-Heptene, 6-iodo-2-methyl-, referenced against a tetramethylsilane (B1202638) (TMS) standard at 0.0 ppm, are detailed below. pressbooks.pubdocbrown.info These predictions are based on established chemical shift trends for similar structural motifs, such as alkenes and iodoalkanes. docbrown.infoorganicchemistrydata.orgchemicalbook.comdocbrown.info
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals reveals the relative number of protons in each environment. libretexts.org The vinylic proton (H3) is anticipated to appear as a triplet, coupled to the adjacent methylene (B1212753) protons (H4). The methine proton (H6), being attached to the same carbon as the iodine atom, will be significantly deshielded. The methyl groups will appear as distinct singlets or doublets depending on their location.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The olefinic carbons (C2 and C3) are expected in the characteristic downfield region for sp²-hybridized carbons (120-140 ppm). organicchemistrydata.org The carbon atom bonded to iodine (C6) will exhibit a chemical shift influenced by the heavy atom effect. organicchemistrydata.org
Predicted ¹H NMR Data for 2-Heptene, 6-iodo-2-methyl-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1 (3H) | ~1.70 | s (singlet) |
| H7 (3H) | ~1.90 | d (doublet) |
| H8 (3H) | ~1.65 | s (singlet) |
| H3 (1H) | ~5.10 | t (triplet) |
| H4 (2H) | ~2.10 | q (quartet) |
| H5 (2H) | ~1.80 | m (multiplet) |
| H6 (1H) | ~4.20 | m (multiplet) |
Predicted ¹³C NMR Data for 2-Heptene, 6-iodo-2-methyl-
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~25.5 |
| C2 | ~135.0 |
| C3 | ~124.0 |
| C4 | ~38.0 |
| C5 | ~40.0 |
| C6 | ~35.0 |
| C7 | ~27.0 |
| C8 | ~18.0 |
Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are essential for assembling the molecular skeleton by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): A COSY experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. For 2-Heptene, 6-iodo-2-methyl-, key expected cross-peaks would confirm the following connectivities:
H3 with H4, confirming the vinyl-allylic relationship.
H4 with H5.
H5 with H6.
H6 with H7, linking the methine proton to its adjacent methyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This technique allows for the unambiguous assignment of each carbon atom that bears protons. Expected correlations include H1/C1, H3/C3, H4/C4, H5/C5, H6/C6, H7/C7, and H8/C8.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for piecing together the carbon framework and assigning quaternary carbons. Key HMBC correlations would be:
Protons H1 and H8 to the quaternary carbon C2.
Vinylic proton H3 to C1, C2, and C5.
Methyl protons H7 to C5 and C6.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
The structure of 2-Heptene, 6-iodo-2-methyl- contains a stereocenter at the C6 position. While the aforementioned techniques establish the constitution, advanced NMR methods can provide insight into the three-dimensional structure.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space correlations between protons that are in close proximity, regardless of their bonding sequence. These experiments are invaluable for determining relative stereochemistry and analyzing the preferred conformations of flexible molecules in solution. mdpi.com For this compound, a NOESY experiment could reveal spatial relationships between the H6 proton and protons on the C4 and C5 methylene groups, helping to define the conformational preferences around the C5-C6 bond.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. msu.edu
Electron Ionization (EI) Fragmentation Patterns
In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. libretexts.org The molecular ion (M•+) peak for 2-Heptene, 6-iodo-2-methyl- is expected at an m/z corresponding to its molecular weight.
Key predicted fragmentation pathways include:
Loss of an iodine radical: A very common fragmentation for iodoalkanes is the cleavage of the C-I bond, which would result in a prominent peak at m/z 111 (M - 127). docbrown.info
Allylic cleavage: Cleavage of the C4-C5 bond is favorable as it results in a stable, resonance-stabilized allylic carbocation. This would lead to a fragment at m/z 69.
Loss of a methyl radical: Loss of a methyl group (CH₃•) from the molecular ion would produce a fragment at m/z 223 (M - 15).
McLafferty Rearrangement: While less common for simple alkenes, rearrangements can occur. uni-saarland.de
Predicted Major Fragments in the EI Mass Spectrum
| m/z | Identity | Fragmentation Pathway |
| 238 | [C₈H₁₅I]•+ | Molecular Ion (M•+) |
| 223 | [C₇H₁₂I]+ | Loss of •CH₃ |
| 111 | [C₈H₁₅]+ | Loss of •I |
| 69 | [C₅H₉]+ | Allylic cleavage |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass and, consequently, its unique elemental formula. uni-saarland.de
For 2-Heptene, 6-iodo-2-methyl-, the calculated exact mass is 238.02185 Da. nih.gov HRMS would be used to experimentally confirm this value. This capability is crucial for distinguishing it from other potential compounds that have the same nominal mass but different elemental compositions. For example, a compound with the formula C₁₀H₁₉O₅P would also have a nominal mass of 238, but its exact mass would be 238.0970, which is easily differentiated by HRMS.
Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the discrete vibrational energy levels of molecular bonds. For 2-Heptene, 6-iodo-2-methyl-, these techniques are crucial for confirming the presence of its key structural motifs: the trisubstituted carbon-carbon double bond, the carbon-iodine bond, and the various C-H bonds within its alkyl framework.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A change in the dipole moment during a vibration is necessary for a transition to be IR-active. The IR spectrum of 2-Heptene, 6-iodo-2-methyl- is expected to show characteristic absorption bands corresponding to its functional groups.
The C-H stretching vibrations appear in the 2850-3100 cm⁻¹ region. Specifically, the stretching of C-H bonds on sp³ hybridized carbons (in the methyl and methylene groups) typically occurs between 2850 and 3000 cm⁻¹. orgchemboulder.com In contrast, the C-H stretch associated with the sp² hybridized carbon of the double bond is expected at a slightly higher frequency, in the 3000-3100 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
The carbon-carbon double bond (C=C) stretch in a trisubstituted alkene like 2-Heptene, 6-iodo-2-methyl- is anticipated to produce a band in the region of 1680-1660 cm⁻¹. spectroscopyonline.comspcmc.ac.in The intensity of this peak can be variable and is often weaker in more substituted alkenes due to a smaller change in the bond's dipole moment during vibration. spcmc.ac.in
The carbon-iodine (C-I) bond, due to the heavy mass of the iodine atom, vibrates at a much lower frequency. The C-I stretching vibration is typically observed in the far-infrared region, generally between 480 and 660 cm⁻¹. horiba.com Studies on various iodoalkanes have confirmed that C-I stretching and bending vibrations are found in the low-frequency region of the spectrum. aip.org
Bending vibrations for the C-H bonds also provide structural information. The CH₂ and CH₃ bending modes are expected in the 1470-1365 cm⁻¹ range. spcmc.ac.in Specifically, the presence of a gem-dimethyl group (two methyl groups on the same carbon) at the C2 position would likely result in a characteristic splitting of the methyl bending band. Additionally, a C-H out-of-plane bending (wagging) vibration associated with the single hydrogen on the trisubstituted double bond is expected in the 840-800 cm⁻¹ region. spectroscopyonline.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.
For 2-Heptene, 6-iodo-2-methyl-, the C=C double bond stretch, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum, also in the 1680-1660 cm⁻¹ range. s-a-s.org Symmetrically substituted or nearly symmetrical double bonds often show strong Raman scattering. acs.org The C-I stretching vibration is also expected to be strong in the Raman spectrum, appearing in the 480-660 cm⁻¹ range. horiba.com The various C-H stretching and bending vibrations will also be present, providing a comprehensive vibrational fingerprint of the molecule.
A predictive summary of the key vibrational frequencies for 2-Heptene, 6-iodo-2-methyl- is presented in the table below.
Interactive Data Table: Predicted Vibrational Frequencies for 2-Heptene, 6-iodo-2-methyl-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| =C-H Stretch | 3000 - 3100 | Medium | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Strong |
| C=C Stretch (trisubstituted) | 1660 - 1680 | Weak to Medium | Strong |
| C-H Bending (CH₂/CH₃) | 1365 - 1470 | Medium | Medium |
| =C-H Bending (out-of-plane) | 800 - 840 | Strong | Weak |
| C-I Stretch | 480 - 660 | Strong | Strong |
Computational and Theoretical Studies on 2 Heptene, 6 Iodo 2 Methyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. mdpi.com This approach allows for the accurate calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 2-Heptene, 6-iodo-2-methyl-, DFT calculations can model the bond lengths, bond angles, and dihedral angles. Due to the presence of a flexible seven-carbon chain, the molecule can exist in multiple conformations. Computational methods can map the potential energy surface to identify low-energy conformers and the energy barriers between them. unipd.it This conformational landscape is crucial for understanding how the molecule's shape influences its reactivity.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. Key spectroscopic parameters that can be computed for 2-Heptene, 6-iodo-2-methyl- include:
Infrared (IR) Frequencies: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends within the molecule. This computed spectrum helps in the interpretation of experimental IR spectra. unipd.it
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT can predict the ¹H and ¹³C NMR chemical shifts, providing valuable information about the electronic environment of each nucleus.
Such predictions are invaluable for confirming the identity and purity of a synthesized compound.
DFT provides deep insights into how a molecule participates in chemical reactions. uomustansiriyah.edu.iq For 2-Heptene, 6-iodo-2-methyl-, computational studies can explore potential reaction mechanisms, such as addition reactions at the double bond or substitution reactions at the carbon bearing the iodine atom. upertis.ac.id By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. rsc.org This allows chemists to understand the feasibility of a reaction (thermodynamics) and its rate (kinetics). For instance, DFT could be used to model the mechanism of hydroalkoxylation or radical cyclization involving this compound. researchgate.netacs.org
Prediction of Spectroscopic Parameters
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, a broader category that includes DFT, are fundamental to analyzing complex reaction pathways. rsc.orgresearchgate.net These methods are capable of tracing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting a transition state to the corresponding reactants and products. researchgate.net This analysis confirms that a calculated transition state correctly links the intended species. For a molecule like 2-Heptene, 6-iodo-2-methyl-, quantum chemistry can be employed to:
Locate Transition States: Identifying the exact geometry and energy of a transition state is crucial for understanding reaction barriers. unipd.it
Analyze Reaction Networks: Automated tools can explore entire networks of possible reactions, uncovering novel or unexpected pathways. researchgate.net
Evaluate Catalyst Effects: If a reaction involving 2-Heptene, 6-iodo-2-methyl- is catalyzed, quantum chemical calculations can model the interaction between the substrate and the catalyst to explain how the catalyst lowers the activation energy.
These predictive capabilities are instrumental in designing new synthetic methodologies and optimizing reaction conditions. rsc.org
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics focuses on the electronic structure of a few key states, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes over time. frontiersin.org For 2-Heptene, 6-iodo-2-methyl-, MD simulations would be particularly useful for:
Exploring Conformational Space: The flexible alkyl chain of the molecule can adopt a vast number of conformations. MD simulations can efficiently sample this conformational space, revealing the most populated shapes and the dynamics of their interconversion. biorxiv.org
Simulating Solvent Effects: MD can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution. This is important as solvent can significantly influence conformational preferences and reaction rates.
Investigating Intermolecular Interactions: If studying the interaction of 2-Heptene, 6-iodo-2-methyl- with another molecule, such as in a biological context or material science application, MD can simulate the binding process and characterize the resulting complex. nih.gov
By integrating these computational approaches, a detailed and multi-faceted understanding of 2-Heptene, 6-iodo-2-methyl- can be achieved, guiding further experimental investigation and application.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Heptene, 6-iodo-2-methyl- |
| Methane |
| Carbon dioxide |
Stereochemistry and Conformational Analysis of 2 Heptene, 6 Iodo 2 Methyl
Geometric Isomerism (E/Z Configuration) of the Alkene Moiety
The presence of a double bond between the second and third carbon atoms in 2-Heptene, 6-iodo-2-methyl- restricts rotation, leading to the possibility of geometric isomerism. masterorganicchemistry.com This results in two distinct spatial arrangements of the substituents attached to the double bond, designated as E (entgegen) and Z (zusammen) isomers. In the E isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while in the Z isomer, they are on the same side.
Factors Influencing E/Z Selectivity in Synthesis
The relative proportion of E and Z isomers formed during the synthesis of 2-Heptene, 6-iodo-2-methyl- is influenced by several factors, including the choice of reaction conditions and catalysts.
Reaction Type: The specific type of reaction employed to create the double bond significantly impacts the E/Z ratio. For instance, elimination reactions and metathesis reactions are common methods for alkene synthesis, and the selectivity of each can be tuned. openstax.orgrutgers.edu
Catalyst: In catalytic reactions like olefin metathesis, the nature of the catalyst, including the metal center and its ligands, can dramatically influence the E/Z selectivity of the product. rsc.orguwindsor.ca For example, certain ruthenium-based catalysts are known to favor the formation of Z-isomers, while others may lead to the thermodynamically more stable E-isomer. rsc.org The electronic nature of phosphine (B1218219) ligands in some catalyst systems has also been shown to affect both activity and selectivity. researchgate.net
Steric Hindrance: The size and arrangement of substituent groups near the forming double bond can create steric strain, favoring the formation of the less sterically hindered isomer, which is often the E-isomer. masterorganicchemistry.com
Reaction Conditions: Parameters such as temperature and solvent can also play a role in determining the final E/Z ratio of the product mixture. rutgers.edu
Spectroscopic Differentiation of E/Z Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the E and Z isomers of 2-Heptene, 6-iodo-2-methyl-.
NMR Spectroscopy:
¹H NMR: The chemical shifts and coupling constants of the vinylic protons (the hydrogens attached to the double bond) are distinct for the E and Z isomers. Protons in the cis position (in the Z-isomer) typically exhibit smaller coupling constants (J = 6-12 Hz) compared to protons in the trans position (in the E-isomer) (J = 12-18 Hz). creative-biostructure.com The spatial proximity of substituents can also lead to differences in chemical shifts due to shielding or deshielding effects. creative-biostructure.compearson.com Two-dimensional NMR techniques like NOESY/EXSY can be particularly useful for identifying E/Z isomers that are in equilibrium. acs.org
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons can also differ between the E and Z isomers.
Infrared (IR) Spectroscopy:
The C=C stretching vibration in the IR spectrum can provide clues about the substitution pattern of the alkene. For trisubstituted alkenes like 2-Heptene, 6-iodo-2-methyl-, this peak typically appears in the range of 1680-1660 cm⁻¹. spectroscopyonline.com
The out-of-plane C-H bending vibrations (wags) are often more informative for distinguishing between geometric isomers. The position and number of these peaks can be characteristic of a particular isomer. spectroscopyonline.com
| Spectroscopic Technique | Parameter | E-Isomer | Z-Isomer |
| ¹H NMR | Vinylic Proton Coupling Constant (J) | Typically larger (trans-coupling) | Typically smaller (cis-coupling) |
| ¹H NMR | Chemical Shift | Affected by through-space interactions | Affected by through-space interactions |
| ¹³C NMR | Carbon Chemical Shifts | Distinct shifts for double bond and adjacent carbons | Distinct shifts for double bond and adjacent carbons |
| IR Spectroscopy | C-H Out-of-Plane Bending | Characteristic peak position and number | Characteristic peak position and number |
Chiral Centers and Enantiomerism in 2-Heptene, 6-iodo-2-methyl- Structures
The carbon atom at the sixth position of the heptene (B3026448) chain is bonded to four different groups: a hydrogen atom, an iodine atom, a methyl group, and the rest of the carbon chain. This makes it a chiral center, also known as a stereocenter. youtube.comsavemyexams.com The presence of this single chiral center means that 2-Heptene, 6-iodo-2-methyl- can exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.org These enantiomers have identical physical properties except for their interaction with plane-polarized light and their reactivity with other chiral molecules. wikipedia.org
Assignment of Absolute Configuration (R/S Nomenclature)
The absolute configuration of the chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chadsprep.comlibretexts.orgmasterorganicchemistry.com This system provides an unambiguous way to describe the three-dimensional arrangement of the groups around the chiral center.
Steps for Assigning R/S Configuration:
Assign Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic number receives higher priority. chadsprep.comlibretexts.org
For 2-Heptene, 6-iodo-2-methyl-, the priorities at C-6 are:
Iodine (I)
The carbon chain towards the double bond (-CH(CH₃)CH=C(CH₃)₂)
The methyl group (-CH₃)
Hydrogen (H)
Orient the Molecule: The molecule is oriented so that the lowest priority group (in this case, hydrogen) is pointing away from the viewer. masterorganicchemistry.comlibretexts.org
Determine the Direction: The direction of the curve traced from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. openstax.orglibretexts.org
If the direction is clockwise , the configuration is assigned as R (from the Latin rectus, meaning right). libretexts.org
If the direction is counter-clockwise , the configuration is assigned as S (from the Latin sinister, meaning left). libretexts.org
Methods for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. Several analytical techniques can be used to determine the enantiomeric excess of 2-Heptene, 6-iodo-2-methyl-.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase are common methods. numberanalytics.comnih.gov The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for quantification.
NMR Spectroscopy with Chiral Auxiliaries:
Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified by standard NMR spectroscopy. numberanalytics.com
Chiral Solvating Agents: In the presence of a chiral solvating agent, the two enantiomers form transient diastereomeric complexes, which can result in separate signals in the NMR spectrum. numberanalytics.com
Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. numberanalytics.com While it can indicate the presence of a net optical activity, it is generally less precise for determining the exact enantiomeric excess compared to chromatographic or NMR methods.
Spectroscopic Methods: Techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be employed. numberanalytics.comnih.gov Luminescence-based methods are also being developed for determining enantiomeric excess. google.com Fluorescence-based assays have also been developed for the high-throughput screening of enantiomeric excess. nih.gov UV-visible-shortwave near-infrared diffuse reflectance spectroscopy combined with chemometrics is another emerging technique. rsc.org
| Method | Principle |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR signals. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with resolvable NMR signals. |
| Polarimetry | Measurement of the rotation of plane-polarized light. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. |
Conformational Preferences and Rotational Isomerism
The single bonds in the carbon chain of 2-Heptene, 6-iodo-2-methyl- allow for rotation, leading to different spatial arrangements of the atoms known as conformations. The relative stability of these conformers is influenced by various factors, including steric and electronic effects.
Analysis of Preferred Conformations in Solution and Gas Phase
There is no available scientific literature or data regarding the preferred conformations of 2-Heptene, 6-iodo-2-methyl- in either the solution or gas phase.
Interconversion Barriers and Dynamics
Information on the interconversion barriers and dynamics of the conformers of 2-Heptene, 6-iodo-2-methyl- is not available in published scientific research.
Synthetic Utility and Research Applications of 2 Heptene, 6 Iodo 2 Methyl Derivatives
Role as a Versatile Intermediate in Complex Molecule Synthesis
The bifunctional nature of 2-Heptene, 6-iodo-2-methyl- allows for its use in the stepwise construction of complex molecular architectures. Both the carbon-iodine bond and the carbon-carbon double bond can be selectively targeted to introduce new functional groups and build out molecular complexity.
Building Block in Natural Product Synthesis
While direct examples of the use of 2-Heptene, 6-iodo-2-methyl- in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various natural products. For instance, related heptene (B3026448) and methyl-heptene structures are components of some insect pheromones and volatile compounds in plants. sci-hub.se The synthesis of such natural products often relies on the strategic introduction and transformation of functional groups similar to those found in 2-Heptene, 6-iodo-2-methyl-. sci-hub.se The presence of both an alkene and an alkyl iodide allows for sequential reactions, such as cross-coupling at the iodide followed by modifications of the double bond, which is a common strategy in the synthesis of complex natural products.
Precursor for Pharmaceutical and Agrochemical Intermediates
The structural framework of 2-Heptene, 6-iodo-2-methyl- makes it a potential precursor for intermediates in the pharmaceutical and agrochemical industries. The synthesis of various bioactive molecules, including certain fungicides and other agrochemicals, often involves intermediates with similar functional group arrangements. researchgate.net For example, the synthesis of epothilones, a class of potent antitumor agents, utilizes intermediates that bear structural resemblance, such as (1S,2Z,6E)-5-(tert-butyldimethylsilyloxy)-2-iodo-6-methyl-7-(2-methylthiazol-4-yl)hept-2,6-dienal. google.com This highlights the potential of iodo-alkene derivatives in the synthesis of complex, biologically active compounds.
Functional Group Interconversions and Derivatization Strategies
The reactivity of 2-Heptene, 6-iodo-2-methyl- is dictated by its two primary functional groups: the iodide and the alkene. This allows for a diverse range of transformations and the creation of various derivatives. tdl.orgchemie-brunschwig.chru.nl
Transformations Involving the Iodide Moiety (e.g., Cross-Coupling, Reduction)
The carbon-iodine bond is a key site for synthetic modifications. Alkyl iodides are excellent substrates for a variety of nucleophilic substitution and cross-coupling reactions. vanderbilt.eduuomustansiriyah.edu.iq
Cross-Coupling Reactions: The iodide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, to form new carbon-carbon bonds. chemie-brunschwig.chacs.org These reactions are fundamental in organic synthesis for constructing complex molecular frameworks. For instance, a Negishi cross-coupling could involve the reaction of the corresponding organozinc reagent derived from 2-Heptene, 6-iodo-2-methyl- with an aryl or vinyl halide in the presence of a palladium catalyst. acs.org
Reduction: The iodide can be reduced to a hydrogen atom, effectively removing the iodine and yielding 2-methyl-2-heptene. This can be achieved using various reducing agents, such as tributyltin hydride or by catalytic hydrogenation under specific conditions. This transformation is useful when the iodo-alkene is used as a temporary handle for other transformations.
| Transformation | Reagents | Product Type |
| Suzuki Coupling | Organoboron reagent, Pd catalyst, Base | Alkylated or arylated heptene |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkylated or arylated heptene |
| Reduction | Tributyltin hydride, AIBN | 2-methyl-2-heptene |
Reactions at the Alkene Site (e.g., Cycloadditions, Hydroboration)
The trisubstituted double bond in 2-Heptene, 6-iodo-2-methyl- is a site for various addition reactions. uomustansiriyah.edu.iq
Cycloadditions: The alkene can potentially undergo cycloaddition reactions, such as [2+2] cycloadditions, to form cyclobutane (B1203170) derivatives. researchgate.net These reactions are valuable for the construction of cyclic systems. The regioselectivity of such reactions can often be controlled by the substituents on the alkene.
Hydroboration-Oxidation: The hydroboration-oxidation of the alkene would lead to the formation of an alcohol. masterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation. sciencemadness.org Due to the steric hindrance at the C2 position, the hydroboration is expected to occur with anti-Markovnikov selectivity, placing the hydroxyl group at the C3 position. masterorganicchemistry.comumich.edu The stereochemistry of the addition is typically syn. masterorganicchemistry.com
| Reaction | Reagents | Product |
| [2+2] Cycloaddition | Ketene, light or heat | Cyclobutane derivative |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 6-iodo-2-methyl-3-heptanol |
Exploration of Novel Derivatives with Enhanced Reactivity or Specific Properties
Research into derivatives of 2-Heptene, 6-iodo-2-methyl- can lead to the development of novel compounds with tailored reactivity or specific applications. acs.orgresearchgate.net By modifying the core structure, it is possible to fine-tune the electronic and steric properties of the molecule. For example, the introduction of other functional groups could influence the reactivity of the iodide or the alkene, or impart new biological or material properties. The development of novel derivatives is a continuous area of chemical research, driven by the need for new building blocks in synthesis and new molecules with specific functions. researchgate.net
Design and Synthesis of Modified 2-Heptene, 6-iodo-2-methyl- Scaffolds
The design and synthesis of modified scaffolds based on 2-Heptene, 6-iodo-2-methyl- can be approached through the strategic functionalization of its key reactive sites: the carbon-iodine bond and the carbon-carbon double bond. The presence of the iodo group is particularly significant as it serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions.
Research into analogous iodoalkene systems demonstrates that the iodine moiety can be readily transformed. For instance, iodoalkenes are excellent substrates for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. acs.orgnih.gov These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, thereby enabling the construction of complex molecular frameworks. The iodoalkene moiety can also undergo iodine-lithium exchange, creating a nucleophilic center that can react with various electrophiles to introduce functionalities like aldehydes. acs.org
Furthermore, the alkene group can be targeted for various addition and cyclization reactions. Iodocyclization, a powerful method for constructing cyclic structures, has been demonstrated with related α-allenic alcohols to produce functionalized vinyl iodo diols. cdnsciencepub.com While not a direct modification of the starting alkene, this highlights how iodo-functionalized acyclic precursors can be used to generate complex cyclic scaffolds. The vicinal difunctionalization of olefins, mediated by an electrophilic iodine source, can introduce functionalities such as azido, ether, and acyloxy groups adjacent to the iodine, further expanding the diversity of accessible derivatives. researchgate.net
The following table conceptualizes potential modifications to the 2-Heptene, 6-iodo-2-methyl- scaffold based on established reactions for iodoalkenes.
| Reaction Type | Reagents/Catalyst | Potential Functional Group Introduced | Resulting Scaffold Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | Aryl-substituted heptene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | Alkynyl-substituted heptene |
| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl group | Dienylheptene |
| Iodine-Lithium Exchange | n-BuLi, then an electrophile (e.g., DMF) | Aldehyde group | Formyl-substituted heptene |
| Aminoalkynylation | Picolinamide (B142947), Iodoalkyne, Pd catalyst | Amino and alkynyl groups | Functionalized pyrrolidines |
| Iodoetherification | Alcohol, Electrophilic Iodine Source | Ether and Iodo groups | Dihaloether-heptane |
These synthetic strategies illustrate the modular nature of the 2-Heptene, 6-iodo-2-methyl- scaffold, allowing for the systematic variation of its structure to tune its properties for specific research applications.
Evaluation of Derivatives in Material Science Research
While direct evaluation of 2-Heptene, 6-iodo-2-methyl- derivatives in material science is not prominent in existing literature, the applications of analogous functionalized iodoalkenes provide a strong basis for their potential in this field. The ability to introduce diverse functional groups onto the heptene backbone makes these derivatives promising candidates for the development of new materials with tailored optical, electronic, and polymeric properties.
A notable application of iodoalkene derivatives is in the field of liquid crystals. A study on chiral furopyran derivatives, which contain an iodoalkene moiety, demonstrated their utility as chiral dopants for nematic liquid crystals. acs.org The iodoalkene was crucial for subsequent structural modifications via coupling reactions, which allowed for the fine-tuning of the dopant's helical twisting power, leading to the formation of cholesteric blue phases—a state of matter with potential applications in advanced display technologies. acs.org This suggests that appropriately functionalized 2-Heptene, 6-iodo-2-methyl- derivatives could be explored for similar applications in optoelectronic materials.
Furthermore, iodo-functionalized compounds are valuable precursors in polymer synthesis. For example, hypervalent iodide radical initiators have been used in controlled radical polymerization processes. google.com The carbon-iodine bond in derivatives of 2-Heptene, 6-iodo-2-methyl- could potentially be utilized in iodine-transfer polymerization (ITP), a method for creating well-defined polymer architectures. The resulting polymers could have applications ranging from specialty plastics to advanced coatings.
Metalloid-substituted olefins, which can be synthesized from iodoalkene precursors via reactions like the Suzuki-Miyaura coupling, are considered powerful building blocks for various materials. mdpi.com These materials include compounds with high π-conjugation for use in organic electronics, fluorescent materials for sensing and imaging, and complex polymers. mdpi.com
The potential applications of modified 2-Heptene, 6-iodo-2-methyl- scaffolds in material science are summarized in the table below, based on the known uses of analogous iodoalkene derivatives.
| Potential Application Area | Key Functionalization Strategy | Material Type | Example from Analogous Systems |
| Organic Electronics | Introduction of π-conjugated systems (e.g., aryl, alkynyl groups) | Liquid Crystals, Conductive Polymers | Chiral furopyran derivatives as dopants in liquid crystals. acs.org |
| Advanced Polymers | Utilization of the C-I bond for controlled polymerization | Functional Polymers, Block Copolymers | Use of iodine-containing compounds in radical polymerization. google.com |
| Fluorescent Materials | Synthesis of extended π-systems or incorporation of fluorophores | Fluorescent Probes, Organic Light-Emitting Diodes (OLEDs) | Metalloid-substituted olefins as precursors to fluorescence materials. mdpi.com |
Future Directions and Emerging Research Avenues for 2 Heptene, 6 Iodo 2 Methyl
Development of Green Chemistry Approaches for Synthesis
Traditional methods for the synthesis of iodoalkenes often rely on harsh reagents and generate significant chemical waste. Future research into the synthesis of 2-Heptene, 6-iodo-2-methyl- will likely prioritize the principles of green chemistry to enhance sustainability and efficiency.
Key areas of investigation could include:
Catalytic Systems: Moving away from stoichiometric iodinating agents, research is expected to focus on catalytic methods. This includes the use of recyclable, solid-supported reagents or iodine-catalyzed transformations that regenerate the active iodine species in situ. nih.govbeilstein-journals.orgresearchgate.net For instance, a recyclable ion-exchange resin could be employed to catalyze the iodination of a suitable alkyne precursor using a simple iodide salt like sodium iodide (NaI), minimizing waste and allowing for the use of less hazardous solvents. synthesisresearchgroup.org
Atom Economy: Synthetic strategies will aim to maximize the incorporation of all reactant atoms into the final product. This involves designing tandem or one-pot reactions where the iodo-containing byproducts of one step are consumed in a subsequent value-adding transformation. nih.govbeilstein-journals.orgresearchgate.netnih.gov
| Metric | Traditional Approach (Illustrative) | Potential Green Approach (Projected) | Key Advantage |
| Iodine Source | Molecular Iodine (I₂) | Catalytic I₂ with NaI | Reduced iodine consumption, less waste. |
| Solvent | Dichloromethane, Chloroform | Acetonitrile, 2-Propanol synthesisresearchgroup.org | Lower toxicity and flammability. |
| Energy Input | Prolonged heating (reflux) | Ultrasound irradiation (minutes) organic-chemistry.org | Drastically reduced reaction time and energy use. |
| Byproducts | Stoichiometric waste | Recyclable catalyst, water | Minimized environmental impact. |
This table illustrates a hypothetical comparison based on general principles of green chemistry applied to organoiodine synthesis.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 2-Heptene, 6-iodo-2-methyl- is an ideal candidate for integration with continuous flow chemistry and automated platforms. These technologies offer superior control over reaction parameters, enhanced safety, and potential for high-throughput optimization.
Halogenation reactions, which are often fast and highly exothermic, benefit significantly from the rapid heat and mass transfer capabilities of microreactors. sioc-journal.cnrsc.org A flow setup for producing 2-Heptene, 6-iodo-2-methyl- would involve pumping the precursor and the iodinating agent through a temperature-controlled reactor coil. polimi.it This allows for precise control over residence time, temperature, and stoichiometry, leading to improved yield and selectivity while minimizing the formation of impurities. researchgate.net
Furthermore, coupling a flow reactor to an automated synthesis platform can revolutionize the discovery and optimization process. wikipedia.orgnih.gov An automated system could systematically vary reaction conditions (e.g., temperature, flow rate, reagent concentration) to rapidly identify the optimal parameters for synthesizing 2-Heptene, 6-iodo-2-methyl-. synplechem.com This approach not only accelerates research but also reduces manual labor and the potential for human error. wikipedia.org
| Parameter | Batch Reactor | Flow Reactor | Advantage of Flow Chemistry |
| Heat Transfer | Slow, inefficient | Rapid, efficient researchgate.net | Prevents thermal runaways, improves safety. rsc.org |
| Mixing | Inhomogeneous | Rapid and predictable | Increases reaction rate and selectivity. |
| Safety | Large volumes of hazardous material | Small reaction volume at any time | Minimizes risk of accidents. rsc.orgpolimi.it |
| Scalability | Complex, requires re-optimization | Straightforward (numbering-up) | Faster transition from lab to production scale. polimi.it |
This table compares the general characteristics of batch versus flow processing for a reaction like the synthesis of 2-Heptene, 6-iodo-2-methyl-.
Advanced Characterization Techniques for Real-time Monitoring
To fully leverage the advantages of flow chemistry and to gain deeper mechanistic insight, advanced in-situ analytical techniques are essential. Real-time monitoring allows for precise control and a comprehensive understanding of the reaction dynamics during the synthesis of 2-Heptene, 6-iodo-2-methyl-.
In-situ FTIR and Raman Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products directly within the reaction stream without the need for sampling. mt.commt.comirdg.org For the synthesis of 2-Heptene, 6-iodo-2-methyl-, an FTIR probe could monitor the disappearance of a precursor's characteristic vibrational band (e.g., an alkyne C≡C stretch) and the appearance of the product's C-I and C=C stretching frequencies. mt.com This provides immediate kinetic data and confirms reaction completion or identifies process upsets. mdpi.com
In-situ NMR Spectroscopy: Benchtop and flow NMR spectroscopy offer unparalleled structural information during a reaction. acs.org This technique could be used to unambiguously identify the regio- and stereoisomers of 2-Heptene, 6-iodo-2-methyl- as they are formed, providing critical information for optimizing selectivity. cam.ac.uk It is particularly valuable for complex reaction mixtures where intermediates may be short-lived.
| Technique | Information Provided | Application to 2-Heptene, 6-iodo-2-methyl- Synthesis |
| In-situ FTIR | Functional group concentrations, reaction kinetics. mt.com | Tracking consumption of precursor and formation of the C=C and C-I bonds. |
| In-situ NMR | Detailed molecular structure, isomer ratios, quantification. acs.org | Confirming the correct isomer is formed, identifying intermediates. |
| Mass Spectrometry | Molecular weight of species in the reaction. acs.org | Detecting product and potential byproducts in real-time. |
This table outlines the potential applications of advanced characterization techniques for monitoring the synthesis of 2-Heptene, 6-iodo-2-methyl-.
Theoretical Predictions for Undiscovered Reactivity and Applications
Computational chemistry provides a powerful predictive lens through which to explore the potential of 2-Heptene, 6-iodo-2-methyl- before committing extensive laboratory resources. csmres.co.uknih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the compound's electronic structure and predict its reactivity. mdpi.com
Future theoretical investigations could focus on:
Reaction Mechanism and Selectivity: DFT calculations can elucidate the transition states and energy barriers for various potential reactions of 2-Heptene, 6-iodo-2-methyl-. For example, modeling the oxidative addition step in a palladium-catalyzed cross-coupling reaction could predict the optimal ligand and reaction conditions to favor C-C bond formation at the iodo-substituted carbon. rsc.orgresearchgate.net
Predicting Spectroscopic Signatures: Computational models can predict NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental data from characterization studies, helping to confirm the structure of the synthesized product.
Discovering New Applications: By calculating properties like the electrophilicity and nucleophilicity indices, researchers can predict how 2-Heptene, 6-iodo-2-methyl- might behave in reactions that have not yet been attempted experimentally. mdpi.com This could guide the exploration of this compound as a precursor for novel polymers, bioactive molecules, or advanced materials. Computational screening can rapidly assess its potential in various synthetic contexts, accelerating the discovery of new applications. nih.gov
| Computational Method | Predicted Property | Relevance for 2-Heptene, 6-iodo-2-methyl- |
| Density Functional Theory (DFT) | Reaction energy profiles, transition states. pku.edu.cn | Predicting feasibility and selectivity of new reactions (e.g., cross-coupling, cycloadditions). |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths, atomic charges. | Understanding the relative reactivity of the alkene vs. the C-I bond. |
| Molecular Dynamics (MD) | Conformational preferences, solvent effects. | Optimizing reaction conditions by simulating the molecule's behavior in different solvents. |
This table summarizes how various computational methods could be applied to explore the chemistry of 2-Heptene, 6-iodo-2-methyl-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
